molecular formula C8H8O2 B2460618 3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2091699-63-5

3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2460618
CAS No.: 2091699-63-5
M. Wt: 136.15
InChI Key: SWXVUZAXPWUGDC-UHFFFAOYSA-N
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Description

3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic acid is a chemical compound with the molecular formula C8H8O2. It is part of the bicyclo[1.1.1]pentane family, which is known for its unique three-dimensional structure.

Chemical Reactions Analysis

Types of Reactions

3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form different functional groups.

    Reduction: The carboxylic acid group can be reduced to an alcohol or other derivatives.

    Substitution: The ethynyl group can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or organometallic compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield carboxylic acids or ketones, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, altering the activity of enzymes or other proteins. The bicyclo[1.1.1]pentane core provides a rigid, three-dimensional structure that can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid
  • 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
  • 3-(Ethoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Uniqueness

3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for further functionalization. This makes it a valuable compound for the synthesis of novel molecules with specific properties .

Properties

IUPAC Name

3-ethynylbicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-2-7-3-8(4-7,5-7)6(9)10/h1H,3-5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXVUZAXPWUGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC12CC(C1)(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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